molecular formula C13H8FNS B155506 2-(3-Fluorophenyl)-1,3-benzothiazole CAS No. 1629-07-8

2-(3-Fluorophenyl)-1,3-benzothiazole

Cat. No. B155506
CAS RN: 1629-07-8
M. Wt: 229.27 g/mol
InChI Key: ZAQTYFFFIZOULO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which has been extensively studied due to its potential antitumor properties. The presence of a fluorine atom on the phenyl ring can significantly affect the biological activity of these compounds. Research has shown that various derivatives of 2-phenylbenzothiazoles exhibit potent and selective inhibitory activity against cancer cell lines, including breast, lung, and colon cancer cells .

Synthesis Analysis

The synthesis of fluorinated 2-phenylbenzothiazoles typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Modifications to the Jacobsen cyclization of precursor thiobenzanilides have been developed to obtain pure samples of these compounds . Additionally, efficient one-step syntheses of 2-fluoroalkylbenzothiazoles have been reported, which could potentially be applied to the synthesis of 2-(3-fluorophenyl)-1,3-benzothiazole .

Molecular Structure Analysis

The molecular structure of 2-(3-fluorophenyl)-1,3-benzothiazole is characterized by the presence of a benzothiazole core with a fluorophenyl moiety at the 2-position. The fluorine atom is an electron-withdrawing group that can influence the electronic properties of the molecule and potentially its biological activity . The structure-activity relationships of these compounds have been explored, with certain substitutions on the benzothiazole ring leading to significant changes in antitumor activity .

Chemical Reactions Analysis

Fluorinated benzothiazoles have been shown to undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can bind to macromolecules in cancer cells . This metabolic activation is crucial for their antiproliferative activity, as it can result in DNA adduct formation in sensitive tumor cells . The introduction of fluorine atoms has been used to modulate the metabolic stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-fluorophenyl)-1,3-benzothiazole derivatives, such as solubility, stability, and fluorescence, can be influenced by the presence of the fluorine atom and other substituents on the benzothiazole ring. For instance, the introduction of a trifluoromethyl group has been shown to facilitate the deprotonation of a phenolic hydroxy group, leading to unique photophysical properties . The lipophilicity of these compounds has been addressed by conjugating them with amino acids to improve water solubility for potential clinical applications .

Scientific Research Applications

Antitumor Properties

  • Antitumor Activity: Novel 2-(4-aminophenyl)benzothiazoles, including derivatives of 2-(3-Fluorophenyl)-1,3-benzothiazole, have shown potent antitumor properties. These compounds are selectively cytotoxic in vitro to certain cancer cell lines, such as breast and ovarian cancer cells, and their effectiveness has been tested in vivo with animal models, showing significant tumor growth retardation (Bradshaw et al., 2002).
  • Synthesis for Antitumor Evaluation: Synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which include variants of 2-(3-Fluorophenyl)-1,3-benzothiazole, have been developed for in vitro biological evaluation against various cancer cell lines, showing potent broad-spectrum antitumor activity (Hutchinson et al., 2001).

Imaging Agents in Alzheimer's Disease

  • Synthesis for Alzheimer's Imaging: The synthesis of fluorine-18 labeled derivatives of 2-(4'-fluorophenyl)-1,3-benzothiazole, similar to 2-(3-Fluorophenyl)-1,3-benzothiazole, has been achieved for potential use in imaging amyloid deposits in Alzheimer's disease. These compounds have shown promising characteristics as tracers for in vivo visualization of amyloid deposits (Serdons et al., 2009).

Sensing Applications

  • Fluorescent Probes for Sensing: A benzothiazole derivative, similar to 2-(3-Fluorophenyl)-1,3-benzothiazole, has been developed for use in fluorescent probes for sensing pH changes and metal cations. These probes are sensitive to pH changes and show high selectivity in metal cation detection (Tanaka et al., 2001).

DNA Adduct Formation in Tumor Cells

  • DNA Adduct Formation in Cancer Therapy: Studies show that antitumor 2-(4-aminophenyl)benzothiazoles, which include compounds similar to 2-(3-Fluorophenyl)-1,3-benzothiazole, generate DNA adducts in sensitive tumor cells, both in vitro and in vivo. This suggests their potential role in targeted cancer therapy (Leong et al., 2003).

Radiosensitization and Anticarcinogenic Potential

  • Radiosensitization in Cancer Treatment: Certain derivatives of imidazo[2,1-b][1,3]benzothiazole, related to 2-(3-Fluorophenyl)-1,3-benzothiazole, have been studied for their potential as effective radiosensitizers and anticarcinogenic compounds. These derivatives showed considerable in vitro anticancer activity against various cancer cell lines (Majalakere et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, “(S)-2-(3-Fluorophenyl)pyrrolidine”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While the future directions for “2-(3-Fluorophenyl)-1,3-benzothiazole” are not explicitly mentioned in the search results, it’s worth noting that research in the field of heterocyclic compounds is ongoing, with a focus on developing new compounds with different biological profiles .

properties

IUPAC Name

2-(3-fluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQTYFFFIZOULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287633
Record name 2-(3-Fluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1,3-benzothiazole

CAS RN

1629-07-8
Record name NSC51876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Fluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NC Kuznik, V Solozobova, II Lee, N Jung, L Yang… - Iscience, 2022 - cell.com
BAG1 is a family of polypeptides with a conserved C-terminal BAG domain that functions as a nucleotide exchange factor for the molecular chaperone HSP70. BAG1 proteins also …
Number of citations: 4 www.cell.com

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